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Compound Name: JNK Inhibitor VIII

Cat. No.: B1673077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Its

high specificity is crucial for accurately dissecting JNK-dependent signaling pathways and for

the development of targeted therapeutics. This guide provides a comprehensive comparison of

JNK-IN-8's performance against a broad panel of kinases, supported by experimental data and

detailed protocols.

Kinase Selectivity Profile of JNK-IN-8
JNK-IN-8 demonstrates remarkable selectivity for JNK1, JNK2, and JNK3 over other kinases.

[1][2][3] Extensive profiling using various platforms has confirmed its specific binding and

inhibitory activity.

Quantitative Analysis of Inhibitory Potency
The inhibitory activity of JNK-IN-8 against the JNK isoforms and a selection of other kinases is

summarized in the table below. The data highlights the compound's significantly higher potency

for the JNK family.
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Kinase Target IC50 (nM) Cellular EC50 (nM) Notes

JNK1 4.67[1][4] -
Potent inhibition of

JNK1 isoform.

JNK2 18.7[1][5] -
Strong inhibition of

JNK2 isoform.

JNK3 0.98[1] -

Highest potency

observed against

JNK3.

c-Jun Phosphorylation

(HeLa cells)
- 486[3][5]

Demonstrates cellular

target engagement.

c-Jun Phosphorylation

(A375 cells)
- 338[3][5]

Confirms activity in a

different cell line.

MNK2
>10-fold selectivity vs

JNKs[5]
-

Significantly less

potent against this off-

target kinase.

Fms
>10-fold selectivity vs

JNKs[5]
-

Minimal inhibition

compared to JNKs.

c-Kit No inhibition[5] -
Demonstrates high

selectivity.

Met No inhibition[5] -
Demonstrates high

selectivity.

PDGFRβ No inhibition[5] -
Demonstrates high

selectivity.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50% in biochemical assays. EC50 values represent the concentration required to

achieve 50% of the maximum effect in a cellular context.
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The high selectivity of JNK-IN-8 has been established through comprehensive screening

against large kinase panels. The primary methods employed are KINOMEscan and KiNativ

cellular kinase profiling.

KINOMEscan Competition Binding Assay
This assay platform quantitatively measures the binding of a test compound to a large panel of

kinases. The methodology is based on a competition binding assay where a kinase-tagged

phage, the test compound (JNK-IN-8), and an immobilized ligand compete for binding. The

amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the

DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[6] JNK-

IN-8 was profiled against a panel of over 400 kinases using this method, which established its

high selectivity with an S-score (10) of 0.031.[2][4]

KiNativ™ Cellular Kinase Profiling
This method assesses the binding of an inhibitor to its target kinases within a cellular

environment. A375 cells were treated with 1 µM of JNK-IN-8. Cell lysates were then probed

with a biotinylated, irreversible ATP-competitive probe. The binding of this probe to kinases is

blocked if the kinase is already engaged by the test inhibitor. The biotinylated kinases are then

captured, and the relative abundance of each kinase is determined by mass spectrometry. This

approach confirmed that JNK-IN-8 selectively binds to JNK1, JNK2, and JNK3 in a cellular

context out of over 200 kinases profiled.[4]

Visualizing the JNK Signaling Pathway and
Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the

following diagrams illustrate the JNK signaling pathway and the KINOMEscan workflow.
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JNK Signaling Pathway and Inhibition by JNK-IN-8

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1673077?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Kinase Panel

Assay Components:
- Kinase-tagged Phage

- JNK-IN-8 (Test Compound)
- Immobilized Ligand

Incubation &
Competition Binding

Wash Unbound Components

Quantify Bound Kinase
(via qPCR of Phage DNA)

Data Analysis:
Calculate % Inhibition

Result: Selectivity Profile

Click to download full resolution via product page

KINOMEscan Experimental Workflow

Conclusion
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JNK-IN-8 is a highly selective and potent irreversible inhibitor of the JNK kinase family.[1][2][3]

Its specificity has been rigorously validated through comprehensive kinase profiling against

hundreds of kinases.[2][4][7] This high degree of selectivity makes JNK-IN-8 an invaluable tool

for researchers studying JNK-mediated biological processes and a promising starting point for

the development of targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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